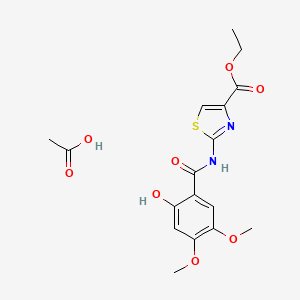
Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under basic conditions to form the thiazole ring.
Esterification: The esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Acetic acid.
Reduction: LiAlH4, NaBH4 (Sodium borohydride), and ethanol.
Substitution: NaH (Sodium hydride), KOH (Potassium hydroxide), and DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiazole derivatives.
Medicine: Potential use in drug development for its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-Hydroxy-benzoylamino)-thiazole-4-carboxylate
- Ethyl 2-(4,5-Dimethoxy-benzoylamino)-thiazole-4-carboxylate
- Ethyl 2-(2-Hydroxy-4-methoxy-benzoylamino)-thiazole-4-carboxylate
Uniqueness
Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate is unique due to the presence of both hydroxyl and dimethoxy groups on the benzoyl moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C17H20N2O8S |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
acetic acid;ethyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H16N2O6S.C2H4O2/c1-4-23-14(20)9-7-24-15(16-9)17-13(19)8-5-11(21-2)12(22-3)6-10(8)18;1-2(3)4/h5-7,18H,4H2,1-3H3,(H,16,17,19);1H3,(H,3,4) |
InChI Key |
FKZCLFRXTDSEFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


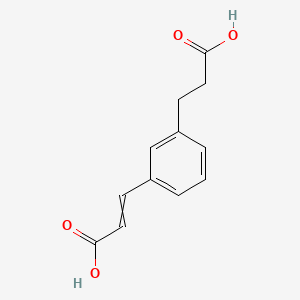
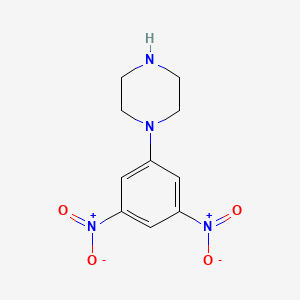
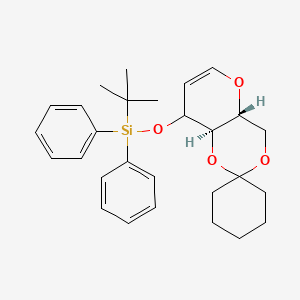


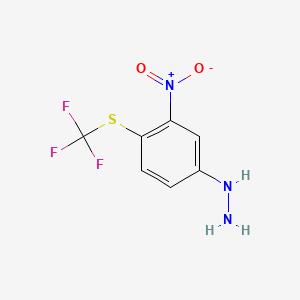
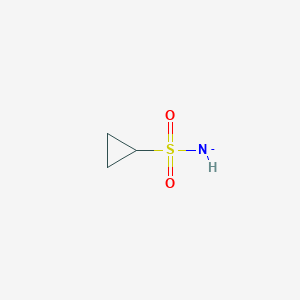

![Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14061818.png)
![Pyrido[2,3-F]quinoxaline](/img/structure/B14061820.png)
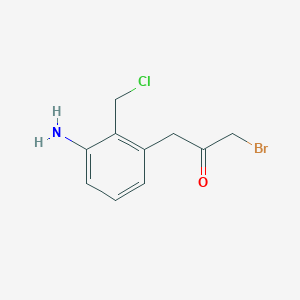
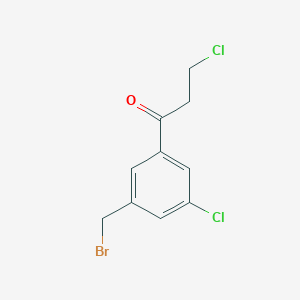

![tert-butyl 4-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)piperidine-1-carboxylate](/img/structure/B14061846.png)
